TC-N 1752

概要

説明

TC-N 1752は、ナトリウムチャネルNav1.7の強力で経口投与可能な阻害剤です。 様々な疼痛モデルにおいて有意な鎮痛効果を示しており、疼痛管理研究の有望な候補となっています .

科学的研究の応用

TC-N 1752 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study sodium channel function and inhibition.

Biology: Investigated for its effects on cellular processes involving sodium channels.

Medicine: Explored as a potential analgesic for pain management, particularly in conditions involving chronic pain.

Industry: Utilized in the development of new pain management therapies and as a reference compound in drug discovery

作用機序

TC-N 1752は、Nav1.7ナトリウムチャネルを阻害することで効果を発揮します。 この阻害は、ナトリウムイオンの流入を抑制し、その結果、ニューロンの興奮性と疼痛シグナル伝達が低下します。 この化合物は、Nav1.3、Nav1.4、Nav1.5、Nav1.8など、他のナトリウムチャネルも、様々な程度の効力を持って阻害します .

類似化合物の比較

類似化合物

テトロドトキシン: 異なる作用機序を持つ強力なナトリウムチャネルブロッカー。

リドカイン: 局所麻酔薬であり、ナトリウムチャネルも阻害しますが、より幅広い活性を示します。

独自性

This compoundは、Nav1.7ナトリウムチャネルに対する高い効力と選択性で独自性があります。 この選択性により、疼痛シグナル伝達におけるNav1.7の役割を研究し、標的型疼痛療法を開発するための貴重なツールとなります .

生化学分析

Biochemical Properties

TC-N 1752 is a human Na V channel inhibitor, with IC50 values of 0.17 μM, 0.3 μM, 0.4 μM, 1.1 μM and 1.6 μM at hNa V 1.7, hNa V 1.3, hNa V 1.4, hNa V 1.5 and hNa v 1.9 respectively . It also inhibits tetrodotoxin-sensitive sodium channels .

Cellular Effects

Its role as a Na V channel inhibitor suggests that it may influence cell function by modulating the activity of these channels .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of Na V channels

準備方法

合成ルートと反応条件

TC-N 1752の合成は、鍵となる中間体の形成とその後の反応を含む複数段階を伴います。 詳細な合成ルートと反応条件は、機密情報であり、公開されていません。

工業的生産方法

This compoundの工業的生産方法は、公表されていません。 通常、このような化合物は、高純度と一貫性を確保するために、厳格な品質管理対策を施した専門施設で生産されます .

化学反応の分析

反応の種類

TC-N 1752は、以下を含む様々な化学反応を起こします。

酸化: 特定の条件下で、酸化されて酸化誘導体を形成することができます。

還元: 還元反応により、化合物の官能基が改変されることがあります。

一般的な試薬と条件

This compoundの反応で使用される一般的な試薬には、酸化剤、還元剤、様々な触媒などがあります。 具体的な条件は、目的の反応と関与する官能基によって異なります .

生成される主要な生成物

This compoundの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 これらの生成物には、官能基が改変された様々な誘導体が含まれる可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: ナトリウムチャネルの機能と阻害を研究するためのツール化合物として使用されます。

生物学: ナトリウムチャネルが関与する細胞プロセスに対する効果が調査されています。

医学: 特に慢性疼痛を伴う状態における疼痛管理のための潜在的な鎮痛剤として研究されています。

類似化合物との比較

Similar Compounds

Tetrodotoxin: A potent sodium channel blocker with a different mechanism of action.

Lidocaine: A local anesthetic that also inhibits sodium channels but with a broader spectrum of activity.

Carbamazepine: An anticonvulsant that inhibits sodium channels and is used in the treatment of neuropathic pain

Uniqueness

TC-N 1752 is unique in its high potency and selectivity for the Nav1.7 sodium channel. This selectivity makes it a valuable tool for studying the role of Nav1.7 in pain signaling and for developing targeted pain therapies .

特性

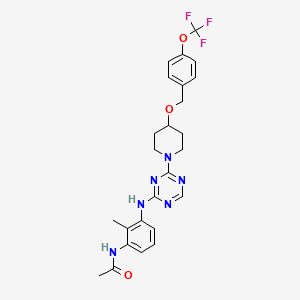

IUPAC Name |

N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKAFHZJICDACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that TC-N 1752 is less potent on Nav1.9 compared to other Nav channel subtypes. What could explain this difference in potency?

A: While the study confirms that this compound interacts with the canonical local anesthetic (LA) binding region on Domain 4 S6 of Nav1.9, it exhibits lower potency compared to its effects on other Nav subtypes []. This difference could be attributed to a unique lysine residue (K799) within the Nav1.9 Domain 2 S6 pore domain. This residue, located near the LA binding site, is not present in other Nav subtypes. When this lysine is mutated to the consensus asparagine (K799N), the potency of this compound actually decreases []. This suggests that K799 plays a role in the interaction between this compound and Nav1.9, potentially influencing the binding orientation or access to the binding site. Further research is needed to fully elucidate the structural basis for this observed difference in potency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)

![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)

![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)

![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)